2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidinone class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The core structure is substituted at position 2 with a [(4-methylphenyl)methyl]sulfanyl group and at position 5 with a piperidin-1-ylmethyl moiety. The sulfanyl group enhances hydrogen-bonding capacity, while the piperidine moiety contributes to basicity and conformational flexibility .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-5-7-15(8-6-14)13-23-18-19-11-16(17(22)20-18)12-21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKLJYMTSOACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 292.41 g/mol. The structure features a piperidine ring, a sulfanyl group, and a dihydropyrimidine core, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing piperidine can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The enzyme urease is a target for treating infections caused by Helicobacter pylori, which is linked to gastric ulcers .
Case Study: Inhibition Profile
- Enzyme : Acetylcholinesterase
- IC50 Value : Not specified in the available literature, but compounds in this class typically show promising inhibition rates.
Anticancer Potential
Preliminary studies suggest that dihydropyrimidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, some related compounds have been shown to inhibit cell proliferation in various cancer lines . The specific mechanism may involve interference with DNA synthesis or modulation of signaling pathways associated with cell growth.
Hypoglycemic Activity
Compounds similar to this one have also been reported to possess hypoglycemic effects, making them potential candidates for managing diabetes. This activity is often attributed to their ability to enhance insulin sensitivity or stimulate insulin secretion from pancreatic beta cells .
Research Findings and Implications
The biological activities of This compound suggest its potential as a multi-target therapeutic agent. Its structural components contribute to various pharmacological effects:
- Piperidine Ring : Associated with anesthetic and neuroprotective effects.
- Sulfanyl Group : Enhances antibacterial and enzyme inhibitory activities.
- Dihydropyrimidine Core : Known for anticancer properties.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dihydropyrimidinone Derivatives
- Compound 1428DG ():
- Structure: 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one.
- Key Differences:
- 4-Fluorophenyl vs.
4-Methylpiperazine vs. piperidine: The additional nitrogen in piperazine enhances water solubility and introduces a second basic center.
- Compound from : Structure: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone. Key Differences:
- Thione (C=S) vs. ketone (C=O) at position 2: The thione group increases ring planarity and may enhance metal-binding properties.
- Substituents at position 5 (acetyl vs. piperidinylmethyl): The acetyl group reduces steric bulk but limits hydrogen-bond donor capacity. Significance: Thione derivatives exhibit distinct biological activities, such as antimicrobial effects, due to altered electronic properties .
Core Heterocycle Modifications
- Quinazolinone Derivatives (7A2, 7A3; ): Structure: 2-Methyl-3-[(5-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one. Key Differences:
- Quinazolinone core (fused benzene and pyrimidine rings) vs.
- Thiadiazole substituent: Introduces additional sulfur atoms, which may improve redox activity. Significance: Quinazolinones are associated with kinase inhibition, suggesting divergent therapeutic applications compared to dihydropyrimidinones .
- Chromeno[4,3-d]pyrimidine (): Structure: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one. Key Differences:
- Fused coumarin-pyrimidine system : Enhances UV absorption and fluorescence properties.
- Thioxo group: Similar to thione derivatives in , this may influence antioxidant activity. Significance: The coumarin moiety could confer anticoagulant or anti-inflammatory properties absent in simpler dihydropyrimidinones .
Crystallographic and Conformational Comparisons
- Thiadiazole Derivative (): Crystal Structure: Butterfly conformation with near-planar thiadiazole and 4-methylphenyl rings. Dihedral angles between rings: 46.3(3)°.
- Ring Puckering Analysis (): The dihydropyrimidinone ring exhibits puckering parameters (amplitude $ q $, phase $ \phi $) distinct from thiadiazole or quinazolinone derivatives. For example, quinazolinones () show planar fused rings, while dihydropyrimidinones adopt chair-like conformations influenced by substituents .
Data Tables
Table 1. Structural and Physicochemical Properties of Key Compounds
Table 2. Conformational Analysis of Heterocyclic Cores
Research Findings and Implications
- Drug-Likeness : The piperidinylmethyl group in the target compound aligns with Lipinski’s rule of five, predicting good oral bioavailability, as supported by computational studies in .
- Synthetic Feasibility : Yields for similar compounds (e.g., 59% for 7A2 in ) indicate feasible scalability for the target compound’s synthesis .
Preparation Methods
Enaminone Synthesis
The precursor 5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one is prepared via enaminone intermediates. Reacting 1-[4-(piperidin-1-ylmethyl)phenyl]ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) under solvent-free reflux conditions (10 h, 120°C) yields the enaminone. This step achieves a 92% yield, confirmed by $$ ^1H $$-NMR ($$ \delta = 3.40 \, \text{ppm} $$, piperidine CH$$2$$) and IR ($$ \nu{\text{max}} = 1658 \, \text{cm}^{-1} $$, C=O).
Thioalkylation via Aldehyde Incorporation
The sulfanyl group is introduced using 4-methylbenzyl disulfide as a thiol surrogate. In a glacial acetic acid-catalyzed reflux (3 h, 110°C), the enaminone reacts with urea and in situ-generated 4-methylbenzyl thioaldehyde (from disulfide reduction). The crude product is purified via vacuum filtration and recrystallization (ethanol/glacial acetic acid), yielding 75%.
Table 1: Biginelli Reaction Parameters
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Enaminone | 0.01 mol | Reflux, 3 h | 75% |
| 4-Methylbenzyl disulfide | 0.012 mol | Glacial AcOH, 110°C | 75% |
| Urea | 0.01 mol | Solvent-free | 75% |
This method decouples core formation and sulfanyl-group introduction, enabling precise control over substituent positioning.
Dihydropyrimidinone Core Formation
The 1,4-dihydropyrimidin-4-one core is synthesized by cyclizing ethyl acetoacetate with urea and formaldehyde under acidic conditions (HCl, ethanol, 80°C, 6 h). Piperidin-1-ylmethyl substitution at position 5 is achieved via Mannich reaction, using piperidine and paraformaldehyde (70°C, 4 h, 68% yield).
Sulfanyl-Group Introduction
The core is deprotonated at position 2 using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. Subsequent reaction with 4-methylbenzyl disulfide (0.5 equiv, 30 min) introduces the sulfanyl moiety. Quenching with ammonium chloride and extraction (diethyl ether) yields 40% after crystallization (chloroform/hexane).
Table 2: Enolate Alkylation Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotonation | LDA, THF, -78°C, 30 min | 40% |
| Disulfide Addition | 4-Methylbenzyl disulfide, -78°C | 40% |
| Purification | Crystallization (CHCl$$_3$$/hexane) | 40% |
Alternative Route Using Disulfide Intermediates
Direct Nucleophilic Substitution
A preformed 2-chloro-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one reacts with 4-methylbenzyl mercaptan (1.2 equiv) in dimethylformamide (DMF) with triethylamine (2 equiv, 80°C, 8 h). Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 55% yield, validated by $$ ^{13}C $$-NMR ($$ \delta = 44.6 \, \text{ppm} $$, piperidine CH$$_2$$).
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Biginelli Multicomponent | Enolate Alkylation | Nucleophilic Substitution |
|---|---|---|---|
| Yield | 75% | 40% | 55% |
| Purity (HPLC) | >95% | 90% | 88% |
| Reaction Time | 3 h | 4.5 h | 8 h |
| Scalability | High | Moderate | Low |
The Biginelli method offers superior yield and scalability, whereas enolate alkylation allows positional specificity at the expense of lower efficiency.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction of intermediates confirms the piperidinylmethyl geometry (C–C bond length: 1.54 Å).
Q & A
(Basic) What are the optimal synthetic routes for synthesizing 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions with careful control of intermediates. A common approach includes:
Thioureation : Reacting a dihydropyrimidinone precursor with a thiol-containing reagent (e.g., 4-methylbenzyl mercaptan) under basic conditions to introduce the sulfanyl group.
Mannich Reaction : Introducing the piperidin-1-ylmethyl substituent via a Mannich base formation using piperidine, formaldehyde, and the intermediate from step 1. Catalysts like p-toluenesulfonic acid (p-TsOH) are often employed to enhance reaction efficiency .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final compound with >95% purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylated derivatives .
(Basic) How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Structural Confirmation :
- NMR Spectroscopy : and NMR are used to verify substituent positions (e.g., piperidinylmethyl protons at δ 2.5–3.0 ppm, aromatic protons from the 4-methylphenyl group at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ peak at m/z calculated for CHNOS).
Purity Assessment : - HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (65:35) adjusted to pH 4.6 with sodium acetate buffer .
(Advanced) How should experimental designs be structured to evaluate this compound’s bioactivity against conflicting literature data?
Methodological Answer:
Randomized Block Design : Use split-plot designs to account for variables (e.g., dose, exposure time) and minimize batch effects. For example:
- Main Plots : Biological replicates (e.g., cell lines or animal models).
- Subplots : Treatment groups (compound vs. controls).
- Sub-Subplots : Timepoints for longitudinal assays .
Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to resolve contradictions in IC values. Include positive controls (e.g., known enzyme inhibitors) to benchmark activity .
(Advanced) What strategies address discrepancies in reported biological activity across structural analogs?
Methodological Answer:
Comparative Crystallography : Analyze X-ray structures of analogs (e.g., dihydropyrimidin-2(1H)-thione vs. -one derivatives) to identify conformational differences impacting target binding .
Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare results with experimental IC data to validate models .
Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., ATPase inhibition) to normalize variability in experimental conditions .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
Methodological Answer:
Substituent Modulation :
- Piperidine Ring : Introduce polar groups (e.g., hydroxyl) to enhance solubility while maintaining affinity.
- Sulfanyl Linker : Replace with sulfoxide/sulfone to alter electron density and metabolic stability .
In Silico ADMET Prediction : Tools like SwissADME predict logP (target <3), topological polar surface area (TPSA >60 Ų), and CYP450 inhibition risks .
Prodrug Strategies : Esterify the dihydropyrimidinone carbonyl to improve oral bioavailability .
(Advanced) What methodologies assess this compound’s environmental fate and ecological impact?
Methodological Answer:
Environmental Partitioning : Measure log (octanol-water coefficient) to predict bioaccumulation potential. Use shake-flask methods with HPLC quantification .
Biotic Degradation : Conduct OECD 301B tests (ready biodegradability) under aerobic conditions with activated sludge. Monitor degradation via LC-MS .
Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to derive EC values .
(Basic) Which analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity. Example transitions: m/z 359→214 (quantifier) and 359→145 (qualifier).
Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution minimizes matrix interference.
Validation : Follow ICH guidelines for linearity (R >0.99), recovery (>80%), and precision (%RSD <15%) .
(Advanced) How can researchers elucidate the pharmacological mechanism of this compound?
Methodological Answer:
Target Deconvolution :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
- Phage Display : Screen peptide libraries to identify interacting motifs .
Pathway Analysis : Transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) identify downstream signaling perturbations (e.g., MAPK, PI3K-Akt) .
(Advanced) What experimental approaches mitigate poor aqueous solubility during formulation?
Methodological Answer:
Co-Solvent Systems : Use hydrotropes (e.g., PEG 400) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility. Phase-solubility studies determine optimal ratios .
Nanoformulation : Prepare liposomal or PLGA nanoparticles (50–200 nm) via solvent evaporation. Characterize encapsulation efficiency (>70%) and release kinetics (pH-dependent) .
(Advanced) How can synergistic effects with other therapeutic agents be systematically evaluated?
Methodological Answer:
Combinatorial Screening : Use checkerboard assays (e.g., 8×8 dose matrices) to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
Mechanistic Studies :
- Isobolograms : Plot dose-response curves to distinguish additive vs. synergistic interactions.
- Network Pharmacology : Integrate omics data to identify co-targeted pathways (e.g., apoptosis + autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
